Product packaging for Benzene, [(3-methyl-2-butenyl)oxy]-(Cat. No.:CAS No. 14309-15-0)

Benzene, [(3-methyl-2-butenyl)oxy]-

Cat. No.: B080230
CAS No.: 14309-15-0
M. Wt: 162.23 g/mol
InChI Key: UVMBQNGBJXHCNP-UHFFFAOYSA-N
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Description

Benzene, [(3-methyl-2-butenyl)oxy]- is a high-purity chemical compound intended for use in non-clinical research and development. This aromatic ether features a benzene ring linked to a 3-methylbut-2-en-1-yl (prenyl)oxy chain, a structural motif of significant interest in organic and medicinal chemistry. The compound serves as a valuable intermediate for synthesizing more complex molecules, particularly in the exploration of natural product analogs and fragrance compounds. Its mechanism of action is application-dependent, often functioning as a building block that can be further functionalized through reactions targeting the alkene group or the ether linkage. Researchers utilize this compound in areas such as method development in analytical chemistry and as a precursor in material science. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B080230 Benzene, [(3-methyl-2-butenyl)oxy]- CAS No. 14309-15-0

Properties

CAS No.

14309-15-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-methylbut-2-enoxybenzene

InChI

InChI=1S/C11H14O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

UVMBQNGBJXHCNP-UHFFFAOYSA-N

SMILES

CC(=CCOC1=CC=CC=C1)C

Canonical SMILES

CC(=CCOC1=CC=CC=C1)C

Origin of Product

United States

Natural Occurrence and Isolation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique in the structural analysis of organic compounds. It allows for the determination of a molecule's exact mass with a high degree of accuracy, which in turn enables the confident assignment of its elemental formula. This is particularly crucial in distinguishing between isomers—molecules that have the same nominal mass but different atomic arrangements.

In the context of Benzene, [(3-methyl-2-butenyl)oxy]-, HRESIMS would be employed to confirm its elemental composition of C₁₁H₁₄O. The analysis involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision.

Detailed Research Findings:

The analysis of prenylated compounds by HRESIMS typically reveals characteristic fragmentation patterns. The prenyl group (C₅H₉) is often subject to cleavage, leading to specific neutral losses that are diagnostic for its presence. Common fragmentation pathways for prenylated aromatic compounds include the loss of a C₄H₈ (56 Da) or C₅H₈ (68 Da) fragment.

For Benzene, [(3-methyl-2-butenyl)oxy]-, upon ionization, the molecular ion [M+H]⁺ would be expected. In tandem mass spectrometry (MS/MS) experiments, this molecular ion would be fragmented to produce a series of product ions. The fragmentation would likely involve the cleavage of the ether bond and rearrangements within the prenyl moiety.

Based on the analysis of related prenylated phenyl ethers and other prenylated molecules, the following table outlines the predicted high-resolution mass spectrometry data for Benzene, [(3-methyl-2-butenyl)oxy]-.

Ion FormulaCalculated m/zDescription
[C₁₁H₁₅O]⁺163.1117Protonated molecular ion ([M+H]⁺)
[C₇H₇O]⁺107.0491Fragment resulting from the loss of the prenyl side chain (C₄H₈)
[C₆H₅O]⁺93.0335Phenoxy cation resulting from cleavage of the ether bond
[C₅H₉]⁺69.0700Prenyl cation

This table is predictive and based on the fragmentation patterns of analogous compounds. The exact masses are calculated based on the most common isotopes of each element.

The precise mass measurements afforded by HRESIMS would allow for the unambiguous confirmation of the elemental composition of each fragment, providing strong evidence for the structure of the parent molecule.

Chemical Synthesis and Derivatization Strategies

Synthetic Routes to Prenyl Phenyl Ether Core Structures

The formation of the essential ether linkage between a phenyl group and a prenyl moiety can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including prenyl phenyl ether. wikipedia.orgvedantu.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The process typically involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion. This ion then attacks a primary alkyl halide, such as prenyl bromide or prenyl chloride, to form the desired ether. wikipedia.orgyoutube.com

The reaction is versatile and can be used to prepare both symmetrical and asymmetrical ethers. wikipedia.org For the synthesis of aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or stronger bases like sodium hydride (NaH) are commonly employed to generate the phenoxide in situ. youtube.comjk-sci.com The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can help to minimize potential side reactions. jk-sci.com While O-alkylation is the primary pathway, competitive C-alkylation at the ortho position of the phenoxide can sometimes occur. jk-sci.com

Table 1: Reagents in Williamson Ether Synthesis

ComponentExamplesRole
Nucleophile Precursor PhenolProvides the aromatic ether oxygen.
Base NaH, NaOH, K₂CO₃, Cs₂CO₃Deprotonates the phenol to form the active nucleophile (phenoxide). jk-sci.com
Electrophile Prenyl bromide, Prenyl chlorideThe prenyl source that is attacked by the nucleophile.
Solvent DMSO, DMFAprotic, polar solvent to facilitate the SN2 reaction. jk-sci.com

Isoprene (B109036) and its derivatives serve as fundamental building blocks for the introduction of the prenyl group. One strategy involves the conversion of isoprene into more reactive intermediates like prenyl alcohol or prenyl halides. google.comatlantis-press.com For instance, isoprene can be reacted with hydrochloric acid to form prenyl chloride, which can then be used in reactions like the Williamson ether synthesis. researchgate.netgoogle.com Another route involves reacting isoprene with an alkanoic acid in the presence of an acid catalyst to produce a prenyl ester, which can be hydrolyzed to prenyl alcohol. google.com

More direct approaches have also been developed. Electron-rich aryl ethers and phenols can react directly with isoprene, catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), to yield prenylated aromatic compounds. researchgate.netnih.gov This method offers an efficient and direct entry to these structures, often proceeding in moderate to good yields at relatively mild temperatures (e.g., 40 °C). nih.gov

Regioselective Functionalization and Prenylation of Aromatic Substrates

Achieving regiocontrol during the functionalization of the aromatic ring is crucial for the synthesis of specific isomers. Modern synthetic methods provide powerful tools for directing substituents to desired positions with high precision.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org The method relies on the use of a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (typically n-butyllithium or sec-butyllithium). wikipedia.orgorganic-chemistry.org This complexation increases the acidity of the protons at the ortho position, leading to selective deprotonation and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a wide range of electrophiles. organic-chemistry.org

In the context of prenyl phenyl ether, the ether oxygen atom can act as a DMG, directing lithiation exclusively to the ortho position. wikipedia.org This allows for the precise introduction of various functional groups adjacent to the ether linkage. This protocol is particularly valuable for preparing ortho-prenylated phenols, where a protected phenol undergoes DoM and subsequent alkylation. nih.govmdpi.com

Table 2: General Scheme for Directed ortho-Metalation (DoM)

StepDescriptionKey Reagents
1. Coordination The directing group (e.g., the ether oxygen) coordinates to the lithium of an alkyllithium reagent.Ar-O-Prenyl, n-BuLi
2. Deprotonation The alkyllithium base removes a proton from the nearest ortho position.-
3. Electrophilic Quench The resulting aryllithium species reacts with an added electrophile (E+).Electrophiles (e.g., aldehydes, ketones, CO₂, etc.)

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. nih.govillinois.edu It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its esters) and an organohalide or triflate. nih.gov This reaction has been successfully applied to the prenylation of aromatic systems. researchgate.net

In a typical application, an arylboronic acid is coupled with a prenyl electrophile, like prenyl bromide, in the presence of a palladium catalyst and a base. researchgate.net This approach demonstrates high regioselectivity, almost exclusively favoring the formation of the linear prenyl product over the branched (reverse-prenyl) isomer. researchgate.net More recent advancements have even shown that typically inert allylic ethers can serve as electrophilic partners in Suzuki-Miyaura couplings under specific micellar catalysis conditions, further expanding the versatility of this reaction. nih.gov

Table 3: Example Conditions for Suzuki-Miyaura Prenylation of Aryl Compounds

Catalyst SystemSubstratesProduct TypeAverage YieldReference
Pd₂(dba)₃Arylboronic acids + Prenyl bromidePrenylaromatic compounds87% researchgate.net
Pd(OAc)₂Aryl trifluoroborates + Prenyl bromidePrenylaromatic compounds82% researchgate.net

Preparation of Related Prenylated Aromatic Ethers

The synthetic strategies detailed above are not limited to the synthesis of the parent prenyl phenyl ether but are broadly applicable to the preparation of a wide range of related, more complex molecules. For example, the synthesis of naturally occurring C-prenylated stilbenoid methyl ethers has been achieved through convergent processes that include an optimized C-prenylation step. nih.gov

Similarly, bioactive prenylated diresorcinols have been synthesized using microwave-assisted, copper-catalyzed cross-coupling of sterically hindered ortho-prenylated phenols with aryl halides. mdpi.com The synthesis of substituted ethers like Foeniculin (1-(3-Methyl-2-butenoxy)-4-(1-propenyl)benzene) further illustrates the modularity of these approaches, where functionalized phenols are reacted with prenyl halides. nist.gov These examples highlight how the fundamental reactions of etherification, directed metalation, and cross-coupling can be adapted and combined to build a diverse library of prenylated aromatic ethers with various substitution patterns.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For Benzene (B151609), [(3-methyl-2-butenyl)oxy]-, both one-dimensional and two-dimensional NMR techniques are invaluable for assigning the specific chemical environment of each proton and carbon atom.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra offer fundamental information about the structure of a molecule. The ¹H NMR spectrum provides details on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of different carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum of prenyl phenyl ether is expected to show distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the 3-methyl-2-butenyl (B1208987) (prenyl) group. The aromatic protons typically appear in the downfield region (δ 6.8-7.4 ppm), while the protons of the prenyl group resonate in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atoms of the benzene ring are expected to appear in the range of δ 110-160 ppm. The carbons of the prenyl group will have characteristic shifts, with the oxygen-linked methylene (B1212753) carbon appearing around δ 65 ppm.

Predicted NMR Data for Benzene, [(3-methyl-2-butenyl)oxy]-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1'-~158.8
C2'/C6'~6.95 (d)~114.6
C3'/C5'~7.28 (t)~129.5
C4'~6.90 (t)~121.0
C14.51 (d)~65.1
C25.50 (t)~120.0
C3-~138.5
C41.79 (s)~25.9
C51.74 (s)~18.3

Note: Predicted values are based on computational models and data from similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR experimental data for Benzene, [(3-methyl-2-butenyl)oxy]- is not widely available in public databases, these techniques are crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, confirming the connectivity between the vinyl proton and the methylene protons in the prenyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is key to identifying connections between atoms separated by two or three bonds. For example, it would show correlations from the methylene protons of the prenyl group to the ipso-carbon of the phenyl ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could be used to confirm the spatial relationship between the protons of the prenyl group and the aromatic ring.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For Benzene, [(3-methyl-2-butenyl)oxy]-, electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and characteristic fragmentation patterns that aid in its identification. The molecular weight of the compound is 162.23 g/mol . nih.gov

The fragmentation of aromatic ethers in EI-MS is well-documented. whitman.edumiamioh.edu The molecular ion peak ([M]⁺) is typically observed due to the stability of the aromatic ring. whitman.edu Key fragmentation pathways include:

Alpha-cleavage: Breakage of the bond between the oxygen and the prenyl group, leading to a phenoxy radical and a prenyl cation.

Beta-cleavage: Cleavage of the C-C bond adjacent to the oxygen on the prenyl side.

Loss of the entire prenyl group: This results in a prominent peak corresponding to the phenoxy cation.

Expected Mass Spectrometry Fragmentation for Benzene, [(3-methyl-2-butenyl)oxy]-

m/z Value Proposed Fragment Notes
162[C₁₁H₁₄O]⁺Molecular ion peak
94[C₆H₆O]⁺Loss of the C₅H₈ fragment (prenyl group)
77[C₆H₅]⁺Loss of oxygen from the phenoxy cation
69[C₅H₉]⁺Prenyl cation
65[C₅H₅]⁺Loss of H₂ from the phenyl cation
41[C₃H₅]⁺A common fragment from the prenyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide further confirmation of the functional groups and electronic system within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Benzene, [(3-methyl-2-butenyl)oxy]- would display characteristic absorption bands corresponding to its functional groups. A vapor phase IR spectrum for this compound is noted to be available. nih.gov Key expected absorptions include:

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

~3000-2850 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

~1600 and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1250-1000 cm⁻¹: Strong C-O stretching of the aryl ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. Typically, substituted benzenes exhibit a primary band (E-band) around 200-210 nm and a secondary band (B-band) with fine structure around 250-270 nm, which are due to π → π* electronic transitions within the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline state by mapping the electron density. However, a search of publicly available scientific databases indicates that the single-crystal X-ray structure of Benzene, [(3-methyl-2-butenyl)oxy]- has not been reported. Such an analysis would confirm the planarity of the benzene ring and provide precise bond lengths and angles for the entire molecule.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Elucidation

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. Since Benzene, [(3-methyl-2-butenyl)oxy]- is an achiral molecule and does not possess any stereocenters, it will not exhibit an ECD spectrum. Therefore, this technique is not applicable for the stereochemical analysis of this particular compound.

Reactivity and Reaction Mechanisms

Pericyclic Rearrangement Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For prenyl phenyl ether, the most significant of these is the Claisen rearrangement.

Claisen Rearrangement of Allyl Aryl Ethers.libretexts.orglibretexts.orgucalgary.ca

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. byjus.com When an allyl aryl ether, such as prenyl phenyl ether, is heated, it undergoes a -sigmatropic rearrangement. wikipedia.orgwikipedia.org This intramolecular process involves the concerted movement of six electrons through a cyclic, six-membered transition state, leading to the formation of an ortho-substituted phenol (B47542). libretexts.orglibretexts.org The reaction is typically thermal, often requiring temperatures around 250°C. libretexts.orglibretexts.org

The general transformation for an allyl phenyl ether can be depicted as follows:

Mermaid flowchart of the Claisen rearrangement of allyl phenyl ether to o-allylphenol.

This rearrangement is highly stereospecific and proceeds with a suprafacial topology, as dictated by the Woodward-Hoffmann rules. wikipedia.org Evidence for the intramolecular nature of the Claisen rearrangement comes from crossover experiments, which have shown that the allyl group migrates within the same molecule. wikipedia.org Furthermore, isotopic labeling studies, for instance using a 14C label on the terminal carbon of the allyl group, have confirmed that this carbon becomes directly attached to the aromatic ring in the product. libretexts.orglibretexts.org

If both ortho positions on the benzene (B151609) ring are substituted, the reaction can proceed to the para position through a subsequent Cope rearrangement of the initially formed ortho-dienone intermediate. wikipedia.orgorganic-chemistry.org

Mechanistic Pathways of Rearomatization and Product Formation.ucalgary.ca

The initial -sigmatropic rearrangement of prenyl phenyl ether leads to a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone. libretexts.orglibretexts.org This dienone is unstable and rapidly tautomerizes to restore the aromaticity of the phenyl ring, yielding the final ortho-prenylphenol product. byjus.com

The mechanistic steps are as follows:

-Sigmatropic Rearrangement: A concerted, pericyclic reaction forms a C-C bond between the γ-carbon of the prenyl group and the ortho-carbon of the benzene ring, while simultaneously breaking the ether C-O bond. libretexts.orglibretexts.org This proceeds through a chair-like transition state. organic-chemistry.org

Keto-Enol Tautomerization: The resulting cyclohexadienone intermediate undergoes a rapid proton transfer to regenerate the stable aromatic phenol. byjus.com

The formation of this dienone intermediate has been substantiated by trapping experiments. acs.org For instance, in the presence of a dienophile like maleic anhydride, the dienone can be intercepted to form a Diels-Alder adduct, providing strong evidence for its existence as a discrete intermediate in the reaction pathway. acs.org In cases where the ortho positions are blocked, this dienone intermediate can undergo a -Cope rearrangement to migrate the allyl group to the para position, followed by tautomerization. organic-chemistry.orgnih.govacs.org

Reactions Involving the Alkenyl Moiety of the Prenyl Group

The double bond within the 3-methyl-2-butenyl (B1208987) (prenyl) group is susceptible to various addition and cleavage reactions characteristic of alkenes. These reactions provide a means to further functionalize the molecule.

Epoxidation: The double bond can be epoxidized using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. This epoxide can then serve as a precursor for further transformations.

Ozonolysis: Ozonolysis of the double bond, followed by a reductive or oxidative workup, can be used to cleave the prenyl group, yielding an aldehyde or a carboxylic acid, respectively. This is a useful method for degrading the side chain.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond leads to the formation of a dihaloalkane derivative.

Ether Cleavage Mechanisms

The ether linkage in prenyl phenyl ether can be cleaved under various conditions, typically involving strong acids or specific metal catalysts.

Acid-catalyzed cleavage of aryl alkyl ethers, like prenyl phenyl ether, with strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) proceeds via nucleophilic substitution. libretexts.orgpearson.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a good leaving group. libretexts.orgmasterorganicchemistry.com The nucleophile (I⁻ or Br⁻) then attacks the less sterically hindered carbon of the C-O bond. masterorganicchemistry.com In the case of prenyl phenyl ether, the attack occurs at the allylic carbon, leading to the formation of phenol and a prenyl halide. libretexts.org This is because nucleophilic attack on the sp²-hybridized carbon of the benzene ring is disfavored. libretexts.org

Mermaid flowchart of the acid-catalyzed cleavage of prenyl phenyl ether.

Alternatively, various catalytic methods can achieve ether cleavage under milder conditions. For instance, palladium on carbon (Pd/C) can be used for the hydrogenolysis of the C-O bond. science.govorganic-chemistry.org Other reagents, such as trimethylsilyl (B98337) iodide (TMSI), can also effectively cleave the ether bond. Some palladium-catalyzed deprotection methods allow for the selective cleavage of allyl ethers in the presence of other functional groups. organic-chemistry.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Pathways.uci.edumasterorganicchemistry.comlibretexts.org

The benzene ring of prenyl phenyl ether can undergo electrophilic aromatic substitution reactions. The [(3-methyl-2-butenyl)oxy]- group is an activating, ortho-, para-directing group. The oxygen atom donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. libretexts.orgchemguide.co.uk The reaction conditions, such as temperature, need to be controlled to avoid dinitration. libretexts.orgchemguide.co.uk

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen atom, again favoring the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. For example, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst will yield ortho- and para-acylated phenols. nptel.ac.in

The general mechanism for electrophilic aromatic substitution involves two steps:

Attack of the electrophile: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uci.edumasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. uci.edumasterorganicchemistry.com

Mechanistic Correlations in Structure-Activity Relationship (SAR) Studies.acs.org

The various reaction mechanisms of prenyl phenyl ether and its derivatives are fundamental to understanding their structure-activity relationships (SAR) in medicinal chemistry and drug discovery. The ability to selectively introduce prenyl groups at different positions on a phenolic core, or to modify the prenyl group itself, allows for the systematic exploration of how these structural changes affect biological activity.

For instance, the Claisen rearrangement provides a reliable method to introduce a prenyl group at the ortho position of a phenol. nih.gov This specific substitution pattern is found in many natural products with interesting biological activities. researchgate.net By understanding the mechanistic nuances of the Claisen rearrangement, including the factors that control its regioselectivity (ortho vs. para), chemists can design and synthesize analogs with specific substitution patterns to probe their interactions with biological targets. nih.govacs.org

Furthermore, reactions involving the alkenyl moiety or ether cleavage allow for the generation of a diverse library of compounds from a common prenylated precursor. The biological activity of these derivatives can then be correlated with their structural features, providing insights into the pharmacophore and guiding the design of more potent and selective therapeutic agents.

The table below summarizes some of the key reactions of prenyl phenyl ether and their relevance in generating structural diversity for SAR studies.

Reaction TypeReagents & ConditionsPrimary Product(s)Significance in SAR
Claisen RearrangementHeat (~250°C)o-PrenylphenolIntroduces prenyl group at a specific position for evaluating the effect of ortho-substitution.
Ether CleavageHI or HBrPhenol, Prenyl HalideRemoves the prenyl ether to reveal a free phenol, allowing for comparison with the etherified analog.
NitrationHNO₃, H₂SO₄o/p-Nitroprenyl phenyl etherIntroduces a polar, electron-withdrawing group to probe electronic effects on activity.
Epoxidationm-CPBAPrenyl phenyl ether epoxideModifies the prenyl side chain to explore the importance of the double bond for activity.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzene (B151609), [(3-methyl-2-butenyl)oxy]-, these calculations would be employed to determine its electronic structure, optimized geometry, and energetic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often in conjunction with a suitable basis set (e.g., 6-31G* or cc-pVTZ), would be utilized.

These calculations can provide crucial data points, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which is essential for predicting sites of electrophilic and nucleophilic attack.

Thermodynamic Properties: Enthalpies of formation, Gibbs free energies, and entropies can be calculated, providing a theoretical basis for the compound's stability and its behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is particularly powerful for elucidating reaction mechanisms. For Benzene, [(3-methyl-2-butenyl)oxy]-, DFT could be used to study various transformations, such as Claisen rearrangement, electrophilic aromatic substitution, or oxidation reactions.

A typical DFT study of a reaction mechanism would involve:

Locating Stationary Points: This includes identifying the structures of reactants, products, intermediates, and transition states along a reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is a key factor in the reaction rate.

Analyzing Transition State Structures: The geometry of the transition state provides insights into the bond-breaking and bond-forming processes.

For instance, in the Claisen rearrangement of aryl prenyl ethers, DFT calculations can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the energies of the respective transition states and intermediates. Studies on related aryl ethers have successfully used functionals like B3LYP to model these complex rearrangements. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like Benzene, [(3-methyl-2-butenyl)oxy]-, MD simulations can provide a detailed picture of its conformational landscape and its interactions with other molecules, such as solvents or biological macromolecules.

Key applications of MD for this compound would include:

Conformational Sampling: Identifying the most stable conformations and the energy barriers between them. The orientation of the prenyl group relative to the phenyl ring is a key conformational feature.

Solvation Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) to understand how the solvent influences its structure and dynamics.

Intermolecular Interactions: If studying the interaction with a biological target, MD can reveal the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the complex.

Research on other ether-containing molecules has utilized MD simulations to understand their behavior in complex environments, such as lipid bilayers. nih.gov

Prediction of Reactivity and Selectivity based on Electronic Properties

The electronic properties calculated using QM and DFT methods can be used to predict the reactivity and selectivity of Benzene, [(3-methyl-2-butenyl)oxy]- in various chemical reactions.

Several theoretical descriptors are commonly used for this purpose:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack.

For Benzene, [(3-methyl-2-butenyl)oxy]-, these descriptors would predict that the ortho and para positions of the benzene ring are activated towards electrophilic substitution due to the electron-donating nature of the ether oxygen. The double bond in the prenyl group is also a site of potential reactivity towards electrophiles.

Biosynthesis and Enzymatic Catalysis

Aromatic Prenyltransferases (PTs) and Their Mechanistic Classification

Aromatic prenyltransferases (aPTs) are the primary enzymes responsible for the prenylation of aromatic compounds, including the phenolic precursors of Benzene (B151609), [(3-methyl-2-butenyl)oxy]-. kyoto-u.ac.jpnih.gov These enzymes catalyze the transfer of an isoprenoid moiety from a donor molecule to an aromatic acceptor. nih.gov Prenyltransferases can be broadly classified based on their reaction mechanisms and the resulting stereochemistry of the products. nih.govwikipedia.org

A major classification of prenyltransferases is based on the stereochemistry of the newly formed double bond, categorizing them into cis (Z) and trans (E) types. wikipedia.org Furthermore, based on their catalytic mechanisms, they can be grouped into several classes, including head-to-tail prenyl synthases, head-to-head prenyl synthases, and aromatic prenyltransferases. nih.gov

Within the aromatic prenyltransferase group, several sub-families have been identified based on their structure and substrate specificity. The key types involved in the biosynthesis of compounds like prenyl phenyl ether include:

Dimethylallyl Tryptophan Synthases (DMATS): This is a significant family of aPTs that, despite their name, often exhibit broad substrate specificity and can prenylate a variety of aromatic compounds, including phenols. researchgate.netnih.govnih.gov Many DMATS are capable of catalyzing both C-prenylation (attachment to a carbon atom) and O-prenylation (attachment to an oxygen atom). nih.gov For instance, the recombinant DMATS from the fungus Rasamsonia emersonii, known as RePT, has been shown to catalyze the mono-O-prenylation of various hydroxylated aromatic substrates. nih.govnih.gov Similarly, AcaPT from the medicinal mushroom Antrodia camphorata is a permissive O-prenyltransferase belonging to the DMATS family. researchgate.net

Other Fungal and Bacterial aPTs: Various fungi and bacteria produce a diverse array of aPTs. An example is Vib-PT, an aromatic prenyltransferase from the basidiomycete Stereum vibrans, which is involved in the prenylation of a phenol (B47542) precursor in the biosynthesis of vibralactone. nih.gov

These enzymes are often membrane-bound, which historically made them challenging to isolate and characterize. kyoto-u.ac.jp However, advances in molecular biology have enabled their recombinant expression and functional analysis. researchgate.netnih.gov

Role of Isoprenoid Diphosphate (B83284) Donors (e.g., Dimethylallyl Diphosphate, Isopentenyl Diphosphate, Geranyl Diphosphate)

The biosynthesis of prenylated compounds is fundamentally dependent on the availability of isoprenoid diphosphate donors. These molecules provide the prenyl group that is transferred to the aromatic acceptor. The universal building blocks for all isoprenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov

These five-carbon (C5) precursors are synthesized through two primary metabolic pathways:

The Mevalonate (MVA) Pathway: This pathway is predominant in animals, fungi, archaea, and the cytosol of plants. nih.gov

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in most bacteria, plant plastids, and some protozoa. kyoto-u.ac.jpnih.gov

For the synthesis of Benzene, [(3-methyl-2-butenyl)oxy]-, the direct prenyl donor is Dimethylallyl Diphosphate (DMAPP) . The (3-methyl-2-butenyl) group is synonymous with the dimethylallyl or prenyl group.

Other, longer-chain isoprenoid donors are formed through the sequential condensation of IPP with an allylic diphosphate starter unit like DMAPP. This process is catalyzed by enzymes known as isoprenyl diphosphate synthases (IPPSs). nih.gov For example:

Geranyl Diphosphate (GPP): A ten-carbon (C10) isoprenoid formed from the condensation of DMAPP and one molecule of IPP. nih.gov

Farnesyl Diphosphate (FPP): A fifteen-carbon (C15) isoprenoid formed by the addition of another IPP molecule to GPP. nih.gov

While enzymes like RePT can utilize GPP as a donor, the formation of Benzene, [(3-methyl-2-butenyl)oxy]- specifically requires the C5 unit from DMAPP. nih.gov The coupling of these isoprenoid biosynthesis pathways with the pathways for aromatic compound formation (like the shikimate pathway for phenol) is a critical juncture in the generation of prenylated natural products. kyoto-u.ac.jp

Isoprenoid DonorAbbreviationCarbon AtomsBiosynthetic Origin
Isopentenyl DiphosphateIPP5MVA or MEP Pathway
Dimethylallyl DiphosphateDMAPP5Isomerization of IPP
Geranyl DiphosphateGPP10DMAPP + 1 IPP
Farnesyl DiphosphateFPP15GPP + 1 IPP

Enzymatic Mechanism of Prenylation (e.g., Nucleophilic Attack, Allylic Cation Intermediates, Regioselectivity, Stereoselectivity)

The enzymatic prenylation of phenol to form Benzene, [(3-methyl-2-butenyl)oxy]- is an O-prenylation reaction that proceeds via an electrophilic substitution mechanism, akin to a Friedel-Crafts alkylation. The key steps of this catalytic process are as follows:

Formation of an Allylic Cation: The reaction is initiated by the dissociation of the pyrophosphate group (OPP) from the donor molecule, DMAPP. This departure is often facilitated by the presence of a divalent metal cation, such as Mg²⁺, within the enzyme's active site, which helps to stabilize the leaving diphosphate anion. This results in the formation of a highly reactive, resonance-stabilized allylic carbocation intermediate.

Nucleophilic Attack: The hydroxyl group of the phenol molecule, acting as a nucleophile, then attacks the electrophilic C1 carbon of the allylic cation. This forms the ether linkage (C-O-C) characteristic of Benzene, [(3-methyl-2-butenyl)oxy]-. nih.gov

Deprotonation: A final deprotonation step from the oxygen atom regenerates the aromatic system and yields the final prenylated phenyl ether product.

The regioselectivity of the reaction—whether prenylation occurs on a carbon (C-prenylation) or a heteroatom like oxygen (O-prenylation) or nitrogen (N-prenylation)—is tightly controlled by the architecture of the enzyme's active site. nih.gov The specific orientation and proximity of the aromatic acceptor relative to the prenyl donor dictate the site of attack. For O-prenylation of phenols, the enzyme positions the hydroxyl group for a successful nucleophilic attack on the prenyl cation. nih.gov The distinction between C- and O-prenylated products can be determined experimentally, for example, through mass spectrometry, where O-prenylation typically results in a neutral loss of 68 atomic mass units corresponding to the prenyl group. nih.gov

Stereoselectivity is another crucial aspect of prenyltransferase catalysis. These enzymes can produce products with either a cis (Z) or trans (E) configuration at the newly formed double bond. This stereochemical outcome is a fundamental characteristic used to classify prenyltransferases and is determined by the specific folding and catalytic residues of the enzyme. wikipedia.org

Strategies for Recombinant Production and Engineering of Biosynthetic Pathways

The low abundance of many prenylated compounds in nature, combined with the difficulty of chemical synthesis, has driven the development of biotechnological production methods. kyoto-u.ac.jprsc.org These strategies focus on the recombinant expression of prenyltransferase genes and the engineering of microbial hosts to create efficient "cell factories."

Recombinant Production of Prenyltransferases: A primary strategy involves cloning the gene for a desired aromatic prenyltransferase, such as an O-prenylating DMATS, into a suitable host organism like Escherichia coli or Saccharomyces cerevisiae. researchgate.net This allows for the large-scale production and purification of the enzyme. For example, the O-prenyltransferase AcaPT from Antrodia camphorata has been successfully expressed in E. coli and used as a biocatalyst to synthesize various O-prenylated derivatives. researchgate.net Similarly, RePT from Rasamsonia emersonii has been produced as a recombinant enzyme to study its substrate scope and catalytic properties. nih.govnih.gov

Engineering of Biosynthetic Pathways: A more advanced approach is metabolic engineering, where the entire biosynthetic pathway for the desired compound is reconstructed within a microbial host. For the production of Benzene, [(3-methyl-2-butenyl)oxy]-, this would involve engineering a host to:

Overproduce the Phenol Precursor: This can be achieved by engineering the host's shikimate pathway. Methods have been developed for the production of phenol from renewable resources in recombinant strains. google.com

Ensure a Sufficient Supply of the DMAPP Donor: This may involve upregulating the MVA or MEP pathway to increase the intracellular pool of isoprenoid precursors.

Express a Suitable Aromatic O-Prenyltransferase: A gene for a highly active and selective O-prenyltransferase would be introduced and expressed.

Challenges in this approach include ensuring the compatibility of all pathway components, balancing metabolic flux to avoid the accumulation of toxic intermediates, and optimizing fermentation conditions. google.com Techniques such as gene dosage optimization, promoter engineering, and the use of multi-gene expression vectors are employed to enhance the production of the target molecule. beilstein-journals.org Protein engineering can also be applied to the prenyltransferase itself to improve its catalytic efficiency, stability, or substrate specificity.

Environmental Fate and Biotransformation Pathways

Microbial Degradation of Aromatic Ethers in Environmental Systems

Aromatic ethers, as a class of organic compounds, are susceptible to microbial degradation, although the stability of the ether linkage can pose a challenge for many microorganisms. The biodegradation of these compounds is a critical process in their removal from contaminated environments. Various microbial species, including bacteria and fungi, have been shown to metabolize aromatic ethers. For instance, strains of Rhodococcus have been isolated that can degrade a range of ethers, including aralkyl ethers nih.gov. Similarly, endophytic fungi, such as Aspergillus tennesseensis, isolated from marine algae, are known to produce and likely metabolize prenylated diphenyl ethers, indicating a metabolic capacity for compounds with similar structural motifs nih.gov.

The degradation of diphenyl ether herbicides by bacterial strains like Bacillus sp. YS-1 further underscores the microbial potential to break down complex aromatic ethers mdpi.comresearchgate.net. Under anaerobic conditions, microbial communities have also demonstrated the ability to degrade brominated diphenyl ethers, primarily through reductive debromination, with Clostridium and Acetobacterium species implicated in the process nih.govnih.gov. While direct evidence for the microbial degradation of Benzene (B151609), [(3-methyl-2-butenyl)oxy]- is limited in scientific literature, the existing body of research on analogous compounds provides a strong basis for predicting its environmental fate.

Enzymatic Mechanisms of Ether Bond Scission by Microorganisms (e.g., O-Dealkylation, Hydroxylation by Monooxygenases)

The primary mechanism for the microbial breakdown of aromatic ethers is the enzymatic cleavage of the ether bond (C-O-C). This is often initiated by an oxidative attack, catalyzed by powerful and versatile enzymes.

O-Dealkylation: This is a common pathway in the metabolism of aryl alkyl ethers. The process involves the removal of the alkyl group, leading to the formation of a phenol (B47542) and an aldehyde or ketone. Studies on various microorganisms have shown that this reaction is a key initial step in the degradation of such compounds. For example, the fungus Agrocybe aegerita produces an extracellular peroxygenase that can cleave alkyl aryl ethers, converting them into the corresponding phenols and aliphatic aldehydes nih.gov.

Hydroxylation by Monooxygenases: Monooxygenase enzymes, particularly cytochrome P450 monooxygenases, play a crucial role in the initial attack on aromatic compounds. These enzymes catalyze the insertion of one atom of molecular oxygen into the substrate. In the case of aromatic ethers, hydroxylation of the aromatic ring or the alkyl side chain can occur. Hydroxylation of the carbon atom adjacent to the ether oxygen (the α-carbon of the alkyl group) can lead to the formation of an unstable hemiacetal intermediate, which then spontaneously cleaves to yield a phenol and an aldehyde. This mechanism has been observed in the degradation of various ethers by Rhodococcus species, where initial oxidation occurs at the Cα position nih.gov.

The general reaction catalyzed by these enzymes can be represented as: R-O-Ar + O₂ + 2H⁺ + 2e⁻ → [R-CH(OH)-O-Ar] → R-CHO + Ar-OH

Where 'R' is the alkyl group (in this case, the 3-methyl-2-butenyl (B1208987) group) and 'Ar' is the phenyl group. The electrons are typically supplied by cofactors such as NADH or NADPH.

The table below summarizes key enzymes involved in the cleavage of aromatic ethers and their mechanisms.

Enzyme ClassExample Enzyme SourceMechanism of ActionTypical Products
Peroxygenases Agrocybe aegeritaOxidative cleavage of the ether bond.Phenols and aldehydes.
Cytochrome P450 Monooxygenases Various bacteria and fungiHydroxylation of the α-carbon of the alkyl group, leading to an unstable hemiacetal.Phenols and aldehydes.
β-Etherases Sphingobium sp. SYK-6Cleavage of β-aryl ether linkages in lignin-related compounds.Lignin monomers. researchgate.net

Factors Influencing Biodegradation Rates and Pathways

The rate and pathway of the biodegradation of Benzene, [(3-methyl-2-butenyl)oxy]- are influenced by a combination of factors related to the compound's structure, the environmental conditions, and the microbial community present.

Chemical Structure: The structure of the substituent groups on the ether linkage significantly impacts its biodegradability. For instance, the presence of branching in the alkyl side chain can affect the rate of degradation. Studies on the biodegradation of aromatic alkanoic naphthenic acids have shown that the degree of alkyl side chain branching influences the metabolic pathway and the composition of the degrading microbial community acs.org. The double bond in the 3-methyl-2-butenyl (prenyl) group of the target compound may also influence its susceptibility to enzymatic attack, potentially serving as a site for initial oxidation.

Environmental Conditions: Key environmental parameters such as pH, temperature, and the availability of oxygen and other nutrients play a critical role in microbial activity and, consequently, in the rate of biodegradation. For many aerobic degradation pathways involving monooxygenases, the presence of molecular oxygen is essential researchgate.net. The bioavailability of the compound, which is related to its water solubility and sorption to soil or sediment particles, also governs the rate at which microorganisms can access and degrade it rsc.org.

The following table outlines the key factors that can influence the biodegradation of aromatic ethers like Benzene, [(3-methyl-2-butenyl)oxy]-.

FactorInfluence on Biodegradation
Substrate Structure Branching and unsaturation of the alkyl chain can affect enzyme recognition and reaction rates. acs.org
Oxygen Availability Aerobic conditions are generally required for monooxygenase-catalyzed cleavage.
pH and Temperature Affect microbial growth and enzyme activity.
Nutrient Availability Essential for microbial growth and metabolism.
Bioavailability Low water solubility and high sorption can limit microbial access to the compound. rsc.org
Microbial Population The presence and abundance of specific degrading microorganisms are crucial.
Co-contaminants Can enhance degradation through co-metabolism or inhibit it. nih.gov

Applications in Advanced Materials Science and Chemical Intermediates

Role as Synthetic Intermediates in Fine Chemical Production

Benzene (B151609), [(3-methyl-2-butenyl)oxy]- serves as a crucial starting material in the synthesis of a variety of fine chemicals, primarily through the Claisen rearrangement. uq.edu.auorganic-chemistry.org This thermally induced pericyclic reaction is a cornerstone of modern organic synthesis, enabling the strategic formation of carbon-carbon bonds. uq.edu.auorganic-chemistry.org

The Claisen rearrangement of prenyl phenyl ether typically proceeds via a organic-chemistry.orgorganic-chemistry.org-sigmatropic shift, leading to the formation of ortho-prenylated phenols. organic-chemistry.org These resulting phenolic compounds are valuable intermediates due to their diverse biological activities, including antioxidant, antibacterial, antifungal, and anticancer properties. researchgate.net The reaction is known to be efficient and can be carried out under various conditions, making it an attractive method for industrial-scale production. researchgate.net

One of the significant applications of this rearrangement is in the synthesis of complex natural products and their analogues. For instance, the rearrangement of prenyl phenyl ether derivatives is a key step in the synthesis of C-prenylated stilbenoid methyl ethers and their cyclic dihydrobenzopyranyl derivatives. nih.gov These classes of compounds are of interest for their potential anti-inflammatory properties. nih.gov The general transformation can be represented as follows:

Table 1: Claisen Rearrangement of Prenyl Phenyl Ether

Reactant Conditions Major Product

This table illustrates the fundamental Claisen rearrangement of the title compound, which serves as a gateway to more complex molecules.

The synthesis of these fine chemicals often involves a multi-step process where the Claisen rearrangement is a pivotal transformation. Research has demonstrated the synthesis of C-prenylated stilbenoid methyl ethers through a convergent six-step process, which includes an optimized C-prenylation method. nih.gov During demethylation processes of these synthesized compounds, novel dihydro-benzopyranyl derivatives have also been isolated. nih.gov

Potential in the Development of New Polymer Materials, Coatings, and Adhesives

The phenyl ether linkage is a key structural motif in a class of high-performance polymers known as polyphenyl ethers (PPEs) and polyphenylene oxides (PPOs). wikipedia.org These materials are recognized for their excellent thermal stability, chemical resistance, and mechanical durability, finding use in demanding applications such as aerospace components and electronic connectors. wikipedia.orgnsf.gov

While direct polymerization of Benzene, [(3-methyl-2-butenyl)oxy]- is not widely documented, its structural components suggest potential in materials science. The phenyl ether group could be incorporated into polymer backbones to enhance thermal and oxidative stability. Furthermore, the prenyl group offers a site for potential cross-linking or functionalization, which could be exploited in the development of new polymers, coatings, and adhesives.

A notable study demonstrated the conversion of poly(phenyl ether) (PPE) into an adhesive. nsf.gov This was achieved through C-H borylation of the PPE backbone, followed by conversion to an epoxy resin which, when combined with a triamine, formed a thermally stable adhesive. nsf.gov This research highlights the potential for modifying phenyl ether-based structures to create functional materials.

The general class of phenyl ethers has also seen use in the formulation of coatings. For example, ethylene (B1197577) glycol phenyl ether acrylate (B77674) has been synthesized and used in the creation of photopolymers for holographic storage. researchgate.netmdpi.com Although not a direct application of Benzene, [(3-methyl-2-butenyl)oxy]-, it illustrates the utility of the phenyl ether moiety in creating specialized polymer systems.

Utilization in Agrochemical Research as Chemical Building Blocks

The development of new and effective agrochemicals is a continuous effort to improve crop protection. Benzene, [(3-methyl-2-butenyl)oxy]- and its derivatives represent a platform for the synthesis of potentially bioactive molecules for this sector. The introduction of a prenyl group can enhance the lipophilicity of a molecule, which may improve its penetration through plant cuticles and interaction with biological targets.

Substituted phenyl ethers are a known class of compounds with pesticidal activity. google.com Specifically, certain heteroaryl phenyl ethers have been investigated for their use as pesticides. While direct evidence for the use of Benzene, [(3-methyl-2-butenyl)oxy]- as a commercial agrochemical is limited, its role as a precursor to prenylated phenols is significant. Prenylated phenolic compounds are found in nature and exhibit a wide range of biological activities, which makes them attractive models for the design of new agrochemicals. researchgate.net

For example, the Claisen rearrangement of prenyl phenyl ether provides access to ortho-prenylphenols. organic-chemistry.org These structures can be further modified to create a library of compounds for screening in agrochemical assays. The search for new herbicides, fungicides, and insecticides often involves the synthesis and evaluation of novel chemical scaffolds, and the prenylated phenyl ether structure offers a versatile starting point.

Table 2: Compound Names Mentioned in the Article

Compound Name
Benzene, [(3-methyl-2-butenyl)oxy]-
Prenyl phenyl ether
ortho-Prenylated phenols
C-Prenylated stilbenoid methyl ethers
Dihydro-benzopyranyl derivatives
Polyphenyl ethers (PPEs)
Polyphenylene oxides (PPOs)
Ethylene glycol phenyl ether acrylate
Heteroaryl phenyl ethers

Q & A

Basic Question: What are the recommended synthetic routes for producing "Benzene, [(3-methyl-2-butenyl)oxy]-"?

Methodological Answer:
The compound can be synthesized via Williamson ether synthesis , leveraging the reaction between a phenol derivative (e.g., hydroxybenzene) and 3-methyl-2-butenyl bromide. Key steps include:

  • Base selection : Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents (e.g., DMF or THF) to deprotonate the phenolic oxygen.
  • Reaction optimization : Monitor reaction progress via TLC or GC-MS to ensure complete substitution.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted reagents or byproducts.
    Structural confirmation should follow using NMR and high-resolution mass spectrometry (HRMS) .

Basic Question: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:
A multi-spectral approach is essential:

  • ¹H/¹³C NMR : Confirm the presence of the allyloxy group (δ ~4.5–5.5 ppm for vinyl protons; δ ~60–70 ppm for oxygenated carbons).
  • Mass spectrometry : Use EI-MS (electron ionization) to detect the molecular ion peak (e.g., m/z 178 for C₁₁H₁₄O) and fragmentation patterns consistent with the allyloxy substituent.
  • IR spectroscopy : Verify ether linkage via C-O-C stretching (~1100–1250 cm⁻¹).
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical complexities, necessitating further purification or 2D-NMR analysis .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:
The compound’s allyloxy group may render it sensitive to:

  • Light/heat : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation or decomposition.
  • Moisture : Use molecular sieves in storage containers to avoid hydrolysis of the ether bond.
    Stability assays (e.g., accelerated aging studies via HPLC monitoring) are recommended for long-term storage protocols .

Advanced Question: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:
Conflicting spectral observations (e.g., unexpected NOE effects in NMR or anomalous mass fragments) require:

  • 2D-NMR techniques : HSQC and HMBC to assign proton-carbon correlations and confirm substituent positions.
  • Isotopic labeling : Introduce deuterated analogs to track fragmentation pathways in MS.
  • Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using NIST Chemistry WebBook references) .

Advanced Question: What experimental strategies elucidate the reactivity of the allyloxy group in this compound?

Methodological Answer:
The allyloxy moiety may undergo Claisen rearrangement or electrophilic addition . To study this:

  • Kinetic studies : Monitor reaction rates under varying temperatures and catalysts (e.g., Lewis acids like AlCl₃).
  • Trapping intermediates : Use quenching agents (e.g., methanol) to isolate transient species for LC-MS analysis.
  • Computational modeling : Employ DFT (Gaussian, ORCA) to map transition states and predict regioselectivity in addition reactions .

Advanced Question: How can researchers validate the compound’s purity for biological assays?

Methodological Answer:

  • HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients; purity ≥95% is typically required.
  • Elemental analysis : Confirm C/H/O ratios within ±0.4% of theoretical values.
  • Counter-synthesis : Compare analytical data with an authentic sample synthesized via an independent route .

Advanced Question: What methodologies address discrepancies in reported physicochemical properties (e.g., boiling point)?

Methodological Answer:

  • Differential scanning calorimetry (DSC) : Measure melting/boiling points under controlled atmospheres.
  • Vapor pressure osmometry : Validate colligative properties in solution.
  • Literature cross-validation : Cross-reference data from authoritative databases (e.g., NIST, EPA/NIH spectral libraries) to identify outliers .

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